N-[4-(morpholin-4-ylsulfonyl)phenyl]furan-3-carboxamide
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Overview
Description
N-[4-(morpholin-4-ylsulfonyl)phenyl]furan-3-carboxamide is a chemical compound known for its unique properties and diverse applications in scientific research. This compound is particularly valuable in the fields of drug development, material synthesis, and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-ylsulfonyl)phenyl]furan-3-carboxamide typically involves the reaction of 4-(morpholin-4-ylsulfonyl)aniline with furan-3-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-ylsulfonyl)phenyl]furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic substitution typically involve the use of strong acids or bases, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
N-[4-(morpholin-4-ylsulfonyl)phenyl]furan-3-carboxamide is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-ylsulfonyl)phenyl]furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(morpholin-4-ylsulfonyl)phenyl]furan-2-carboxamide
- N-[4-(morpholin-4-ylsulfonyl)phenyl]thiophene-3-carboxamide
- N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrrole-3-carboxamide
Uniqueness
N-[4-(morpholin-4-ylsulfonyl)phenyl]furan-3-carboxamide is unique due to its specific combination of the furan ring and the morpholinylsulfonylphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
N-[4-(morpholin-4-ylsulfonyl)phenyl]furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring linked to a sulfonamide group and a morpholine moiety. Its structure can be described as follows:
- Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity.
- Morpholine Group : Enhances solubility and bioavailability, critical for pharmacological applications.
- Sulfonamide Group : Known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.
This compound interacts with specific molecular targets, modulating their activity. The primary mechanisms include:
- Enzyme Inhibition : The compound shows potential in inhibiting enzymes involved in cancer progression, particularly through interactions with the STAT3 pathway, which is crucial for cell proliferation and survival in various cancers.
- Antimicrobial Activity : It has demonstrated activity against several bacterial strains, making it a candidate for further development as an antibacterial agent .
Anticancer Properties
Research indicates that compounds structurally similar to this compound possess anticancer properties. For instance, studies have shown that the compound can inhibit cancer cell proliferation by targeting oncogenic pathways such as STAT3 .
Compound | Activity | Target Pathway |
---|---|---|
This compound | Anticancer | STAT3 |
5-bromo-N-[3-(morpholin-4-sulfonyl)phenyl]furan-2-carboxamide | Antimicrobial | Bacterial cell wall synthesis |
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicate significant activity against Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Proteus mirabilis | 12 µg/mL |
These results suggest that the compound may serve as a basis for developing new antimicrobial agents .
Case Studies
- Inhibition of Cancer Cell Lines : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism was linked to the downregulation of STAT3 signaling pathways.
- Antimicrobial Efficacy Testing : Another study assessed the compound's efficacy against resistant bacterial strains using disk diffusion methods. Results indicated that it outperformed traditional antibiotics like levofloxacin in some cases, highlighting its potential as an alternative treatment option .
Properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c18-15(12-5-8-22-11-12)16-13-1-3-14(4-2-13)23(19,20)17-6-9-21-10-7-17/h1-5,8,11H,6-7,9-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVFIESNBSDBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.